1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific information about the molecular structure of “1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol” is not available .Scientific Research Applications
Synthesis and Antimalarial Activity
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol has been utilized in the synthesis of various compounds with potential antimalarial activity. A study by D’hooghe et al. (2011) describes the preparation of 2-amino-3-arylpropan-1-ols through the elaboration of trans-4-aryl-3-chloro-β-lactams. Some of these compounds showed moderate antiplasmodial activity against strains of Plasmodium falciparum (D’hooghe et al., 2011).
Optical Resolution and Absolute Configurations
Research by Shustov and Rauk (1996) focused on the optical resolution and determination of absolute configurations of related compounds, such as 3-methylazetidin-2-one. This study is relevant for understanding the stereochemistry of similar azetidine derivatives (Shustov & Rauk, 1996).
Application in Fluorescent Sensing
A 2018 study by Yadav and Singh explored the use of similar compounds in the development of fluorescent sensors for the detection of aluminum ions, demonstrating their potential in chemical sensing and imaging applications (Yadav & Singh, 2018).
Synthesis of Novel Nucleoside Analogs
Hosono et al. (1994) reported the enantiospecific synthesis of azetidine-based pyrimidine nucleosides. These compounds represent a new class of nucleoside analogs and have potential applications in antiviral therapies (Hosono et al., 1994).
Biofuel Production
In the context of biofuel production, Bastian et al. (2011) investigated the use of enzymes like ketol-acid reductoisomerase in the synthesis of 2-methylpropan-1-ol (isobutanol) from glucose, demonstrating an application in renewable energy (Bastian et al., 2011).
Novel Boracycles Synthesis
Baum et al. (2006) explored the reaction of 2-amino-2-methylpropan-1-ol with borane methyl sulfide, leading to the formation of novel polycyclic structures with potential applications in organometallic chemistry (Baum et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
The compound acts as a partial agonist at the H3R The activation of H3R by this compound can lead to changes in the release of neurotransmitters, potentially affecting various physiological processes .
Biochemical Pathways
The activation of H3R by this compound can influence several biochemical pathways. These pathways are primarily related to the release and action of neurotransmitters, which can affect processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The activation of H3R by this compound can lead to changes in neurotransmitter release, which can in turn affect various physiological processes. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Safety and Hazards
Safety and hazard information for a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures. Unfortunately, this information is not available for "1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol" .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,10)5-9-3-6(8)4-9/h6,10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUFYODLOQWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482146-49-5 |
Source
|
Record name | 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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